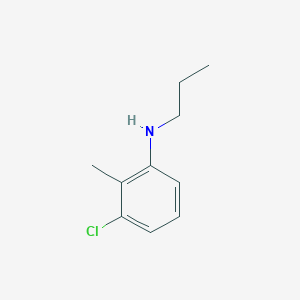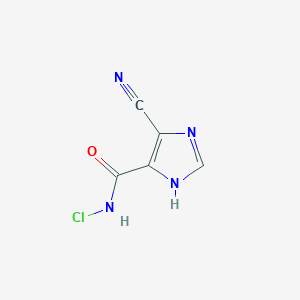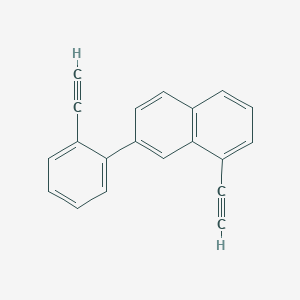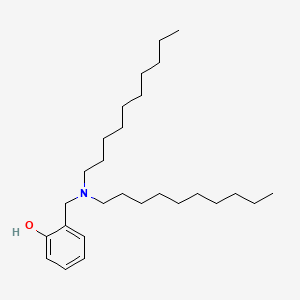![molecular formula C15H14N2 B14506928 8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole CAS No. 64837-03-2](/img/structure/B14506928.png)
8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole is a heterocyclic compound that belongs to the class of pyridocarbazoles. This compound is characterized by a fused ring system that includes a pyridine ring and a carbazole moiety. Pyridocarbazoles are known for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole typically involves the Fischer indole reaction. This reaction starts with the cyclization of N-substituted-1,2,3,4-tetrahydro-6- and -7-quinolylhydrazone of cyclohexanone, followed by hydrolysis and dehydrogenation . The reaction conditions often require refluxing in a nitrogen atmosphere and the use of solvents such as xylene .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydro form to the fully aromatic pyridocarbazole.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as red lead (Pb3O4) are used for oxidation.
Reduction: Hydrogenation can be performed using catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Produces fully aromatic pyridocarbazoles.
Reduction: Yields various hydrogenated derivatives.
Substitution: Results in substituted pyridocarbazoles with different functional groups.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Phenethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
- 1,2,3,4-Tetrahydro-9H-carbazole
- Ethyl 2-oxo-2,3,9,10-tetrahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline-8(7H)-carboxylate
Uniqueness
8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
64837-03-2 |
|---|---|
Formule moléculaire |
C15H14N2 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
8,9,10,11-tetrahydro-7H-pyrido[2,3-a]carbazole |
InChI |
InChI=1S/C15H14N2/c1-2-6-13-11(5-1)12-8-7-10-4-3-9-16-14(10)15(12)17-13/h3-4,7-9,17H,1-2,5-6H2 |
Clé InChI |
NXHJOIGVGCZYSZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(N2)C4=C(C=CC=N4)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine](/img/structure/B14506848.png)

![2,4-Dimethyl-7-nitrobenzo[H]quinoline](/img/structure/B14506869.png)






![3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14506904.png)

![2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid](/img/structure/B14506909.png)


